4-Chloro-benzenecarboximidic acid, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-benzenecarboximidic acid, hydrazide is an organic compound with the molecular formula C7H8ClN3. It is a derivative of benzenecarboximidic acid, where a chlorine atom is substituted at the para position of the benzene ring, and the carboximidic acid group is further modified with a hydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-benzenecarboximidic acid, hydrazide typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Chlorobenzoyl chloride+Hydrazine hydrate→4-Chloro-benzenecarboximidic acid, hydrazide+HCl
The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-benzenecarboximidic acid, hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chloroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-benzenecarboximidic acid, hydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the preparation of hydrazone-based materials, which have applications in sensors and optoelectronic devices.
Biological Studies: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-Chloro-benzenecarboximidic acid, hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydrazide group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzhydrazide: Similar in structure but lacks the carboximidic acid group.
4-Hydroxybenzoic acid hydrazide: Similar hydrazide functionality but with a hydroxyl group instead of chlorine.
Cyanoacetohydrazide: Contains a cyano group instead of a chlorine atom.
Uniqueness
4-Chloro-benzenecarboximidic acid, hydrazide is unique due to the presence of both the chlorine atom and the carboximidic acid group, which confer distinct chemical reactivity and biological activity compared to other hydrazides.
Properties
Molecular Formula |
C7H8ClN3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
N'-amino-4-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C7H8ClN3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4H,10H2,(H2,9,11) |
InChI Key |
YDLIPQYFLCGAII-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/N)/N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=NN)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.